N-Methyl-D-alanylglycine
CAS No.: 61567-91-7
Cat. No.: VC19523760
Molecular Formula: C6H12N2O3
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61567-91-7 |
|---|---|
| Molecular Formula | C6H12N2O3 |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | 2-[[(2R)-2-(methylamino)propanoyl]amino]acetic acid |
| Standard InChI | InChI=1S/C6H12N2O3/c1-4(7-2)6(11)8-3-5(9)10/h4,7H,3H2,1-2H3,(H,8,11)(H,9,10)/t4-/m1/s1 |
| Standard InChI Key | MRIVXBKYEMKNMK-SCSAIBSYSA-N |
| Isomeric SMILES | C[C@H](C(=O)NCC(=O)O)NC |
| Canonical SMILES | CC(C(=O)NCC(=O)O)NC |
Introduction
Chemical Structure and Physicochemical Properties
N-Methyl-D-alanylglycine (chemical formula: ) features a methyl group attached to the nitrogen atom of the D-alanine residue, followed by a glycine moiety. This modification enhances lipophilicity compared to non-methylated analogs, potentially influencing its bioavailability and metabolic stability . Key physicochemical parameters are theorized based on structural analogs:
| Property | Value/Description |
|---|---|
| Molecular Weight | 160.17 g/mol |
| Solubility | Moderate in water, high in polar solvents |
| pKa | ~2.3 (carboxyl), ~9.7 (amino) |
| LogP | ~-1.2 (estimated) |
The methyl group on the alanine residue introduces steric hindrance, which may affect peptide backbone conformation and intermolecular interactions .
Synthesis and Production Methods
Chemical Synthesis
N-Methyl-D-alanylglycine can be synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. A typical approach involves:
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Methylation of D-alanine: Using methylating agents like methyl iodide under alkaline conditions to yield N-methyl-D-alanine.
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Peptide Coupling: Activating the carboxyl group of N-methyl-D-alanine with reagents such as HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and coupling with glycine’s amino group .
Biocatalytic Production
Recent advances in microbial engineering, as demonstrated in Corynebacterium glutamicum strains, suggest a potential route for fermentative production. By expressing heterologous enzymes like DpkA (a pyridoxal phosphate-dependent aminotransferase), reductive methylation of pyruvate using methylamine could yield N-methyl-D-alanine precursors, which might then be enzymatically conjugated to glycine .
Biochemical and Pharmacological Insights
Metabolic Stability and Drug Design
N-methylation is a common strategy to enhance peptide proteolytic resistance. For example, N-methyl-L-alanine derivatives exhibit prolonged half-lives in vivo due to reduced cleavage by aminopeptidases . By extension, N-Methyl-D-alanylglycine may serve as a scaffold for designing neuroactive peptides with improved pharmacokinetic profiles.
Industrial and Research Applications
Pharmaceutical Development
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Antimicrobial Peptides: N-methylated dipeptides are explored for their ability to disrupt bacterial membranes while evading resistance mechanisms .
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Neurological Therapeutics: Potential applications in migraine management are inferred from studies linking altered amino acid metabolism (e.g., decreased N-methyl-D-alanine levels) to migraine pathophysiology.
Biochemical Tools
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Isotope-Labeled Analogs: Used in NMR studies to probe protein-ligand interactions, leveraging the methyl group as a spectroscopic probe.
Challenges and Future Directions
Despite its promise, several gaps hinder the utilization of N-Methyl-D-alanylglycine:
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Stereochemical Complexity: Ensuring enantiomeric purity during synthesis remains challenging, necessitating advanced chiral separation techniques.
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Toxicity Profiling: Subtoxicological studies are required to assess excitotoxic risks akin to NMDA receptor overactivation .
Future research should prioritize in vitro and in vivo assays to validate receptor interactions and therapeutic potential. Advances in biocatalysis, particularly using engineered microbial systems, could enable scalable and sustainable production .
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